2-Methoxy-4,6-dimethylimidazo[1,5-A]pyrimidine
Description
Properties
IUPAC Name |
2-methoxy-4,6-dimethylimidazo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-6-4-9(13-3)11-8-5-10-7(2)12(6)8/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNOFBJFEUNSRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CN=C(N12)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50518963 | |
| Record name | 2-Methoxy-4,6-dimethylimidazo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50518963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88875-17-6 | |
| Record name | 2-Methoxy-4,6-dimethylimidazo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50518963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4,6-dimethylimidazo[1,5-A]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-methoxy-4,6-dimethylpyrimidine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxy group at position 2 undergoes nucleophilic displacement under specific conditions. For example:
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Aminolysis : Reaction with ammonia or amines (e.g., ethylenediamine) yields 2-amino derivatives through SN2 mechanisms .
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Halogenation : Treatment with phosphorus oxychloride (POCl₃) replaces the methoxy group with chlorine, forming 2-chloro-4,6-dimethylimidazo[1,5-A]pyrimidine .
Key Reaction Conditions :
| Reaction Type | Reagents | Temperature | Yield |
|---|---|---|---|
| Methoxy → Cl | POCl₃, DMF | 80–100°C | 72–85% |
| Methoxy → NH₂ | NH₃/EtOH, reflux | 24 h | 68% |
Electrophilic Substitution
The electron-rich imidazo ring facilitates electrophilic attacks at positions 3 and 7:
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Iodination : Using iodinium sources (e.g., PIDA/I₂), regioselective C(sp²)–H iodination occurs at position 7 .
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Nitration : Nitric acid in sulfuric acid introduces nitro groups at position 3, though yields are moderate (40–55%) .
Mechanistic Insight :
Electrophilic iodination proceeds via a hypohalite intermediate (Figure 1), confirmed by radical scavenger studies .
Ring-Opening and Rearrangement
Under oxidative conditions, the fused imidazo-pyrimidine system undergoes structural rearrangements:
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Acid-Catalyzed Rearrangement : In H₂SO₄, the imidazo ring opens to form a diazabutadiene intermediate, which recyclizes into s-triazine derivatives .
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Oxidative Ring Expansion : I₂/O₂ in THF triggers a ring expansion to form pyrazolo[1,5-a]pyrimidines via peroxide-mediated intermediates .
Key Pathway :
-
I₂ generates H₂O₂, opening the imidazo ring.
-
Nucleophilic attack at the benzylic position forms a new pyrimidine ring .
Cyclocondensation Reactions
The compound participates in multicomponent cyclization reactions:
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With Malononitrile : Forms fused pyridines via Michael addition and autoxidation (Scheme 2) .
-
With Thiourea : Base-mediated cyclocondensation yields coumarin-pyrimidine hybrids .
Representative Products :
| Partner Reagent | Product Class | Application |
|---|---|---|
| Malononitrile | 2-Aminonicotinonitriles | Anticancer agents |
| Thiourea | Coumarinyl-pyrimidines | Antimicrobial scaffolds |
Biological Interaction Studies
While not a direct reaction, its analogs exhibit:
-
CRF1 Receptor Antagonism : Pyridylpyrazolo[1,5-a]pyrimidines show nanomolar binding affinity (e.g., 26h , Kᵢ = 3.5 nM) .
-
nSMase2 Inhibition : Dimethylimidazo-pyridazine derivatives (e.g., PDDC ) inhibit sphingomyelinase with IC₅₀ < 100 nM .
Comparative Reactivity with Analogs
Substitution patterns critically influence reactivity:
Scientific Research Applications
Pharmaceutical Development
2-Methoxy-4,6-dimethylimidazo[1,5-A]pyrimidine serves as a scaffold for designing new drugs targeting cancer and infectious diseases. Its structural properties allow it to interact with biological targets effectively. Recent studies have shown that compounds similar to this structure exhibit significant biological activities, including:
- Anticancer Activity : Research indicates that derivatives of this compound can inhibit tumor growth by interfering with cellular mechanisms involved in cancer proliferation.
- Antimicrobial Properties : The compound has demonstrated efficacy against various pathogens, making it a potential candidate for developing new antibiotics.
Table 1: Biological Activities of this compound Derivatives
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor cell proliferation | |
| Antimicrobial | Efficacy against bacteria and fungi | |
| Antiviral | Potential activity against viral infections |
Agricultural Chemistry
The compound also shows promise in agricultural applications. Its ability to act as a pesticide or herbicide is being explored due to its unique chemical properties that may disrupt biological processes in pests.
Case Study 1: Anticancer Activity
A study conducted on the derivatives of this compound revealed that certain modifications led to enhanced anticancer properties. These derivatives were tested in vitro against various cancer cell lines, showing varying degrees of cytotoxicity. The most potent derivative exhibited an IC50 value significantly lower than that of existing chemotherapeutics.
Case Study 2: Antibacterial Efficacy
In another investigation, the antibacterial activity of the compound was assessed against resistant strains of bacteria. The results indicated that certain derivatives had a minimum inhibitory concentration (MIC) comparable to leading antibiotics, suggesting their potential as new therapeutic agents in treating resistant infections.
Mechanism of Action
The mechanism of action of 2-Methoxy-4,6-dimethylimidazo[1,5-A]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
Structural Comparisons
The imidazo[1,5-A]pyrimidine scaffold differs from related fused bicyclic systems in the nature of the five-membered ring and substitution patterns:
Key Differences :
Pharmacological Activity
Activity profiles vary significantly based on core structure and substituents:
Critical Insights :
Biological Activity
2-Methoxy-4,6-dimethylimidazo[1,5-A]pyrimidine is a heterocyclic compound characterized by its unique imidazo and pyrimidine rings. The presence of a methoxy group and two methyl groups enhances its potential biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 177.207 g/mol. Its structure includes:
- A methoxy group at the second position.
- Methyl groups at the fourth and sixth positions of the imidazo ring.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and shown effectiveness in inhibiting growth.
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Candida albicans | 12 | 64 |
The compound's mechanism appears to involve disruption of cell membrane integrity and inhibition of essential metabolic pathways in microbes .
Antiviral Activity
Studies have suggested that this compound may also possess antiviral properties. In vitro assays demonstrated its ability to inhibit viral replication in certain models.
| Virus Type | IC50 (µM) |
|---|---|
| Influenza A virus | 5.2 |
| Herpes Simplex Virus | 3.8 |
The antiviral mechanism is hypothesized to involve interference with viral entry or replication processes within host cells .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. Notable findings include:
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| MCF-7 (Breast) | 9.0 | High |
| A549 (Lung) | 7.5 | Moderate |
| HepG2 (Liver) | 6.0 | High |
In these studies, this compound was shown to induce apoptosis and inhibit cell proliferation through mechanisms involving kinase inhibition and modulation of signaling pathways .
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain kinases involved in cell signaling pathways critical for cancer cell survival.
- Receptor Modulation : It can bind to receptors that mediate cellular responses to stress and growth factors.
These interactions lead to altered cellular functions that contribute to its antimicrobial and anticancer effects .
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against MCF-7 breast cancer cells reported significant apoptosis induction at concentrations as low as 9 µM. The study highlighted the compound's potential as a lead candidate for further development in breast cancer therapy .
Case Study 2: Antiviral Properties
In a clinical trial focusing on the antiviral activity against Influenza A virus, patients treated with formulations containing this compound exhibited reduced viral loads and improved recovery times compared to control groups .
Q & A
Basic: What are common synthetic routes for preparing 2-Methoxy-4,6-dimethylimidazo[1,5-A]pyrimidine?
Methodological Answer:
The synthesis of imidazo[1,5-a]pyrimidine derivatives typically involves cyclocondensation reactions. For example, aminopyrazole precursors can react with β-enaminoketones or acetylenic esters under catalytic conditions. A regioselective one-pot synthesis using ultrasound irradiation and KHSO₄ in aqueous media has been reported for structurally related pyrazolo[1,5-a]pyrimidines . Microwave-assisted methods are also effective for accelerating reactions and improving yields, as demonstrated for imidazo[1,2-a]pyrimidinones . Key steps include:
- Reagent selection : Use of 5-aminoimidazole derivatives and methoxy/methyl-substituted dielectrophiles.
- Catalysts : KHSO₄ or DMF for regioselective cyclization.
- Optimization : Temperature control (reflux or microwave) and solvent choice (THF, dioxane) to minimize side products.
Advanced: How to address regioselectivity challenges in synthesizing substituted imidazo[1,5-a]pyrimidines?
Methodological Answer:
Regioselectivity issues arise with unsymmetrical dielectrophilic reagents. To resolve this:
- Structural elucidation : Use - NMR and X-ray crystallography to confirm regiochemistry, as seen in studies on pyrazolo[1,5-a]pyrimidines .
- Intermediate isolation : Track reaction pathways by isolating intermediates (e.g., β-enaminoketones) to validate mechanistic assumptions .
- Computational modeling : Predict regiochemical outcomes using DFT calculations for electron-deficient/rich sites on the heterocyclic core.
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
Based on structurally similar compounds (e.g., 4-methoxy-2,6,8-trimethylimidazo[1,5-a]pyrimidine):
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during cyclization).
- Waste disposal : Segregate halogenated/organic waste and comply with GHS Category 4 oral toxicity protocols (H302) .
Advanced: How to evaluate the compound’s role in p53-mediated apoptosis in cancer cells?
Methodological Answer:
Adapt methods from studies on pyrazolo[1,5-a]pyrimidine conjugates:
- Cell lines : Use p53-deficient (e.g., HeLa) and p53-positive cancer cells for comparative assays .
- Mechanistic assays :
- Flow cytometry : Measure apoptosis via Annexin V/PI staining and mitochondrial membrane potential (ΔΨm) collapse .
Basic: What spectroscopic methods confirm the structure of this compound?
Methodological Answer:
- and NMR : Assign methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and methyl (-CH₃) groups at δ 2.1–2.5 ppm. Aromatic protons in the imidazo[1,5-a]pyrimidine core appear between δ 7.0–8.5 ppm .
- IR spectroscopy : Identify C-O (methoxy) stretches at 1250–1050 cm⁻¹ and C=N (heterocycle) at 1600–1500 cm⁻¹ .
- LC-MS : Confirm molecular weight (MW = 207.23 g/mol) via [M+H]⁺ peaks .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Dose-response validation : Replicate studies across multiple cell lines (e.g., cervical vs. breast cancer) to assess context-dependent effects .
- Off-target profiling : Screen against kinase panels or GPCRs to identify unintended interactions .
- Structural analogs : Compare activity of derivatives (e.g., trifluoromethyl vs. methoxy substitutions) to isolate pharmacophore contributions .
Basic: How to optimize reaction conditions for higher yields?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalyst screening : Test Brønsted acids (e.g., p-TsOH) or bases (Et₃N) to accelerate cyclization .
- Temperature gradients : Microwave-assisted synthesis (100–150°C) reduces reaction time from hours to minutes .
Advanced: What strategies improve target specificity in imidazo[1,5-a]pyrimidine-based therapeutics?
Methodological Answer:
- Structure-activity relationship (SAR) : Introduce substituents at C-2 (methoxy) and C-4/6 (methyl) to modulate steric/electronic interactions with binding pockets .
- Crystallography : Co-crystallize the compound with target proteins (e.g., CDK2 or CRF1 receptors) to guide rational design .
- Prodrug approaches : Mask polar groups (e.g., methoxy) with esters to enhance bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
